N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine
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Description
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine, also known as this compound, is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Cathodic Cleavage in Electrochemistry
The reduction of benzyloxycarbonyl derivatives, such as N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine, at very negative potentials leads to cleavage, resulting in toluene and free amines. This process is used in electroanalytical chemistry for studying the mechanism of deprotection of amino acids and peptides (Maia et al., 1986).Reactions with Potassium Thiocyanate
The treatment of compounds similar to this compound with potassium thiocyanate results in various products, including thiadiazines and isothiocyanates, depending on the solvents used. These reactions are significant in synthetic organic chemistry for producing diverse molecular structures (Weber et al., 1988).Synthesis and Biological Activity
Compounds structurally related to this compound have been synthesized and found to possess distinct inhibition properties against cancer cell lines, highlighting their potential application in cancer research and treatment (Lu et al., 2017).Antimicrobial and Analgesic Activity
Derivatives of this compound have been synthesized and evaluated for antimicrobial and analgesic activities. These compounds provide valuable insights into the development of new pharmaceuticals with potential therapeutic applications (Koz’minykh et al., 2004).Rhodium-Catalyzed Amination
The use of N-tert-Butoxycarbonyl azide, similar to this compound, in Rhodium-catalyzed amination demonstrates the compound's role in synthesizing complex molecules, including alkaloids and pharmaceuticals (Wippich et al., 2016).Biodegradable Polyesteramides
Morpholine derivatives, including those similar to this compound, are used in synthesizing biodegradable polyesteramides with potential applications in tissue engineering and controlled drug release (Veld et al., 1992).Asymmetric Synthesis of Amino Acids
The asymmetric synthesis of N-tert-Butoxycarbonyl α-Amino Acids utilizing compounds like this compound is crucial in producing chiral molecules for pharmaceutical purposes (Williams et al., 2003).
Properties
IUPAC Name |
benzyl N-[(2R)-4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-21(24-11-13-27-14-12-24)15-19(17-29-20-9-5-2-6-10-20)23-22(26)28-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYQTFRGJXXJX-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731219 |
Source
|
Record name | Benzyl [(2R)-4-(morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870812-93-4 |
Source
|
Record name | Phenylmethyl N-[(1R)-3-(4-morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870812-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [(2R)-4-(morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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